N-(2,5-dimethoxyphenyl)-6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexanamide
Description
N-(2,5-dimethoxyphenyl)-6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexanamide is a synthetic amide derivative featuring a 2,5-dimethoxyphenyl group linked via a hexanamide chain to a 4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl moiety. The 2,5-dimethoxyphenyl substituent may enhance lipophilicity and influence receptor binding, while the hexanamide spacer could modulate solubility and pharmacokinetic properties.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4/c1-28-15-11-12-19(29-2)18(14-15)22-20(26)10-4-3-7-13-25-21(27)16-8-5-6-9-17(16)23-24-25/h5-6,8-9,11-12,14H,3-4,7,10,13H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFRHODACWGTURP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CCCCCN2C(=O)C3=CC=CC=C3N=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexanamide typically involves the following steps:
Formation of the Benzotriazine Core: The benzotriazine core can be synthesized through a cyclization reaction involving an appropriate precursor such as an o-phenylenediamine derivative and a carboxylic acid derivative.
Attachment of the Hexanamide Chain: The hexanamide chain can be introduced through an amide coupling reaction using a suitable coupling reagent such as EDCI or DCC.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached through a nucleophilic substitution reaction using a suitable electrophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization strategies.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexanamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.
Pathways: Biological pathways that are modulated by the compound, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Hexanamide Derivatives with Antimicrobial Activity
Compounds sharing the hexanamide backbone but differing in substituents have demonstrated synergistic effects with antibiotics. For example:
Key Observations :
- The chlorophenoxy and trifluoromethylphenoxy substituents in hexanamide analogs improve antibacterial synergy with ciprofloxacin (CIP) by enhancing membrane permeability or target engagement .
- The benzotriazinone group in the target compound may offer superior π-π stacking interactions with bacterial enzymes (e.g., DNA gyrase) compared to phenoxy groups, though direct evidence is lacking.
Triazine and Benzotriazine Derivatives
- Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate (): Contains a methoxyphenoxy-triazine core, which improves herbicidal activity via electron-withdrawing effects .
- N-{4-[(4-Dimethylamino-benzylidene)amino]-6-[[...]-triazin-2-yl}-[...]-pyrrolidin-1-yl-butylamide (): Features a triazine scaffold with dimethylamino and pyrrolidine groups, enhancing solubility and kinase inhibition . The target compound’s 2,5-dimethoxyphenyl group may balance lipophilicity and solubility better than bulky pyrrolidine substituents.
Amide-Linked Agrochemicals ()
Amide derivatives like N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide (diflufenican) and etobenzanid are used as herbicides. These compounds leverage halogenated aryl groups for target selectivity and environmental stability . The target compound’s dimethoxyphenyl group, while less electronegative than fluorinated analogs, could reduce photodegradation risks, a common issue with halogenated agrochemicals.
Physicochemical and Pharmacokinetic Comparisons
Insights :
- The benzotriazinone group likely improves aqueous solubility compared to purely aromatic substituents (e.g., phenoxy).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
